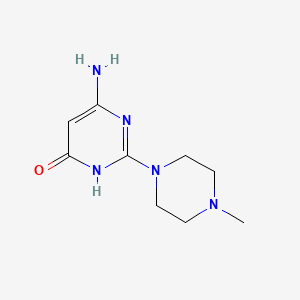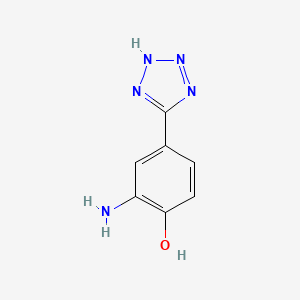
3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine is an intriguing compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound exhibits unique properties due to the presence of multiple functional groups, which contribute to its reactivity and potential utility in different chemical reactions and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: : The synthesis begins with the creation of the pyrazole ring through a reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Oxadiazole Ring: : The 1,2,4-oxadiazole ring can be introduced via cyclization reactions involving nitriles and amidoximes under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely focus on optimizing yields and ensuring the scalability of the synthesis. These methods might involve the use of continuous flow reactors and advanced purification techniques to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: : The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The compound can undergo reduction reactions, especially at the oxadiazole ring, under the influence of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Catalysts: : Palladium on carbon for hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while reduction of the oxadiazole ring could result in amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine is utilized as a building block for the synthesis of more complex molecules. Its diverse functional groups enable it to participate in a wide range of chemical transformations, making it valuable in the development of new materials and compounds.
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmaceutical intermediate. Its structural features allow it to interact with various biological targets, potentially leading to the development of new drugs for treating diseases.
Industry
In industrial applications, this compound can be used in the manufacture of advanced materials, such as polymers and coatings, where its unique properties contribute to the performance and durability of the final products.
Wirkmechanismus
The mechanism by which 3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets. For example, the amine group in the pyrazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the oxadiazole ring may interact with nucleophilic sites in proteins, leading to alterations in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(methylsulfanyl)-4-(phenyl)-1H-pyrazol-5-amine: : Lacks the oxadiazole ring, resulting in different chemical reactivity and biological activity.
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine: : Lacks the methylsulfanyl group, which affects its ability to participate in thiol-related reactions.
Uniqueness
3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine stands out due to the combination of its pyrazole, oxadiazole, and methylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Hope this helps! Got any particular research you’re working on, or is this just for fun?
Eigenschaften
IUPAC Name |
3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-19-12-8(9(13)15-16-12)11-14-10(17-18-11)7-5-3-2-4-6-7/h2-6H,1H3,(H3,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPORGRCMUUERJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=C1C2=NC(=NO2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384239.png)


![3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile](/img/structure/B1384242.png)



![5-benzyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384246.png)

![3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384249.png)
![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B1384250.png)
![7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384254.png)


